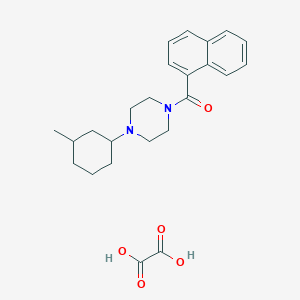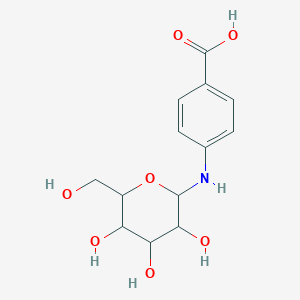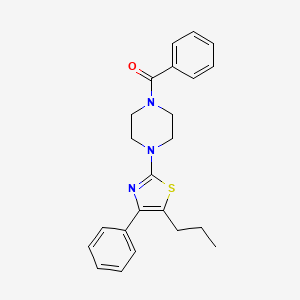
2,6-di-2-furyl-3,5-dimethyl-4-piperidinone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-di-2-furyl-3,5-dimethyl-4-piperidinone oxime, commonly known as DFMO, is a chemical compound that has been extensively studied for its potential use in cancer treatment. DFMO is a reversible inhibitor of ornithine decarboxylase (ODC), an enzyme that plays a critical role in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Inhibition of ODC by DFMO leads to a reduction in polyamine levels, thereby inhibiting cell growth and proliferation.
Wirkmechanismus
The mechanism of action of DFMO involves the inhibition of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone oxime, which is an enzyme that catalyzes the conversion of ornithine to putrescine, a key step in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. Inhibition of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone oxime by DFMO leads to a reduction in polyamine levels, which inhibits cell growth and proliferation.
Biochemical and Physiological Effects
DFMO has been shown to have a variety of biochemical and physiological effects. In addition to its role in inhibiting cell growth and proliferation, DFMO has also been shown to induce apoptosis (programmed cell death) in cancer cells. DFMO has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis. In addition, DFMO has been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DFMO is that it is a reversible inhibitor of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone oxime, which allows for the restoration of polyamine levels once DFMO is removed. This is important for minimizing potential side effects of DFMO treatment. However, DFMO has a relatively short half-life and must be administered frequently to maintain effective inhibition of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone oxime. In addition, DFMO has poor bioavailability and is rapidly metabolized in the liver, which can limit its effectiveness.
Zukünftige Richtungen
There are several future directions for research on DFMO. One area of research is the development of more effective delivery methods for DFMO, such as liposomal formulations or nanoparticle-based delivery systems. Another area of research is the identification of biomarkers that can predict response to DFMO treatment, which could help to identify patients who are most likely to benefit from DFMO therapy. Finally, there is ongoing research on the combination of DFMO with other cancer therapies, such as chemotherapy or immunotherapy, to enhance its effectiveness.
Synthesemethoden
The synthesis of DFMO involves the reaction of 2,6-diacetylpyridine with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then reacted with furfural in the presence of acetic acid to yield 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone oxime. The overall yield of the synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
DFMO has been extensively studied for its potential use in cancer treatment. The inhibition of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone oxime by DFMO leads to a reduction in polyamine levels, which has been shown to inhibit cell growth and proliferation in various types of cancer cells. DFMO has been tested in clinical trials for the treatment of neuroblastoma, colon cancer, and prostate cancer. In addition to cancer treatment, DFMO has also been studied for its potential use in the treatment of parasitic infections, such as African sleeping sickness and Chagas disease.
Eigenschaften
IUPAC Name |
N-[2,6-bis(furan-2-yl)-3,5-dimethylpiperidin-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9-13(17-18)10(2)15(12-6-4-8-20-12)16-14(9)11-5-3-7-19-11/h3-10,14-16,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLSUBVTMBCASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1=NO)C)C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(dimethylamino)-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5176779.png)


![11-(2,6-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5176798.png)
![4-(5-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5176806.png)
![methyl 3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5176807.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5176813.png)

![ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B5176836.png)

![6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol](/img/structure/B5176841.png)
![N-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5176847.png)

![2-cyclohexyl-6-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5176856.png)